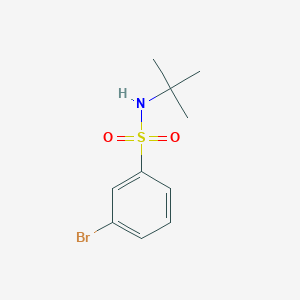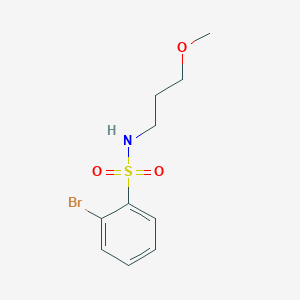
tert-ブチルチオ酢酸エチル
概要
説明
Ethyl (tert-butylthio)acetate is an organic compound with the molecular formula C8H16O2S and a molecular weight of 176.28 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
科学的研究の応用
Ethyl (tert-butylthio)acetate is widely used in scientific research due to its versatility . Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
作用機序
Target of Action
Ethyl (tert-butylthio)acetate is a complex molecule that can interact with various targets in biological systems. The tert-butyl group in this compound has unique reactivity patterns and is involved in various chemical transformations . It is also implicated in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group in this compound has been shown to affect intramolecular through-bond interactions between redox units in certain compounds . The insertion of tert-butyl groups can raise the LUMO level of these compounds, affecting their electronic properties .
Biochemical Pathways
Ethyl (tert-butylthio)acetate may be involved in various biochemical pathways. For instance, the tert-butyl group is known to play a role in biosynthetic and biodegradation pathways . .
Result of Action
The compound’s unique reactivity patterns suggest that it may have diverse effects on biological systems .
生化学分析
Biochemical Properties
Ethyl (tert-butylthio)acetate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to act as a substrate or inhibitor in enzymatic reactions. For instance, it may interact with enzymes involved in esterification and hydrolysis reactions, influencing the overall reaction kinetics and outcomes .
Cellular Effects
Ethyl (tert-butylthio)acetate has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways may involve the activation or inhibition of specific receptors or enzymes, leading to changes in downstream signaling events. Additionally, ethyl (tert-butylthio)acetate can alter gene expression patterns, potentially affecting the transcription of genes involved in metabolic pathways and other cellular functions .
Molecular Mechanism
The molecular mechanism of ethyl (tert-butylthio)acetate involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes or receptors, leading to enzyme inhibition or activation. These binding interactions can result in changes in enzyme activity, which in turn affect various biochemical pathways. Additionally, ethyl (tert-butylthio)acetate may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl (tert-butylthio)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl (tert-butylthio)acetate can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biochemical properties. Long-term exposure to ethyl (tert-butylthio)acetate in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of ethyl (tert-butylthio)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, ethyl (tert-butylthio)acetate may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .
Metabolic Pathways
Ethyl (tert-butylthio)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving esterification and hydrolysis reactions, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of ethyl (tert-butylthio)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes through active or passive transport mechanisms, depending on its chemical properties. Once inside the cells, ethyl (tert-butylthio)acetate can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
Ethyl (tert-butylthio)acetate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (tert-butylthio)acetate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with tert-butylthiol in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the ethyl group by the tert-butylthio group.
Industrial Production Methods
Industrial production of ethyl (tert-butylthio)acetate often involves the use of flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The flow microreactor system allows for precise control over reaction conditions, leading to higher yields and shorter reaction times.
化学反応の分析
Types of Reactions
Ethyl (tert-butylthio)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize ethyl (tert-butylthio)acetate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
類似化合物との比較
Ethyl (tert-butylthio)acetate can be compared with other similar compounds, such as tert-butylthiol and ethyl acetate .
Tert-butylthiol: Shares the tert-butylthio group but differs in its overall structure and reactivity.
Ethyl acetate: Lacks the tert-butylthio group, resulting in different chemical properties and applications.
Ethyl (tert-butylthio)acetate is unique due to the presence of both the ethyl and tert-butylthio groups, which confer distinct chemical properties and reactivity patterns .
特性
IUPAC Name |
ethyl 2-tert-butylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c1-5-10-7(9)6-11-8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJMCUJLEIRSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406943 | |
| Record name | Ethyl (tert-butylsulfanyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60178-20-3 | |
| Record name | Ethyl 2-[(1,1-dimethylethyl)thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60178-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (tert-butylsulfanyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1276010.png)
![2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B1276015.png)



